Product packaging for 3-Butoxy-1,2-benzisothiazole(Cat. No.:CAS No. 40991-40-0)

3-Butoxy-1,2-benzisothiazole

Cat. No.: B1620091
CAS No.: 40991-40-0
M. Wt: 207.29 g/mol
InChI Key: AZHMYAOAMGOQQJ-UHFFFAOYSA-N
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Description

Contextualization of Benzisothiazole Heterocycles in Chemical Research

Benzisothiazoles are heterocyclic compounds featuring a benzene (B151609) ring fused to an isothiazole (B42339) ring. ontosight.ai This structural motif is the foundation for a vast array of derivatives with diverse applications. jchemrev.com In the realm of chemical research, benzisothiazoles are recognized for their utility in various fields, including medicinal chemistry, materials science, and agricultural science. jchemrev.comresearchgate.net The inherent chemical properties of the benzisothiazole core, such as its aromaticity and the presence of nitrogen and sulfur heteroatoms, provide a versatile scaffold for chemical modification. bath.ac.uk

The exploration of benzisothiazole derivatives has led to the discovery of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. jchemrev.comnih.gov This has made them attractive targets for drug discovery and development programs. ontosight.ai Furthermore, their unique photophysical properties have been harnessed in the development of dyes and other functional materials. jchemrev.com

Overview of Benzisothiazole Derivatives and their Structural Diversity

The structural diversity of benzisothiazole derivatives is a key factor driving their widespread investigation. Two primary isomers exist, 1,2-benzisothiazole (B1215175) and 2,1-benzisothiazole, which differ in the fusion of the benzene and isothiazole rings. bath.ac.uk Further diversity arises from the introduction of various substituents at different positions on the bicyclic ring system. These modifications can profoundly influence the compound's physical, chemical, and biological properties. nih.gov

For instance, the substitution pattern on the benzene ring and the nature of the group attached to the isothiazole ring can be systematically altered to fine-tune the molecule's characteristics. This has been a fruitful strategy in the development of new compounds with specific applications. The synthesis of novel benzisothiazole-tetrazolyl derivatives, for example, highlights the ongoing efforts to create new molecular architectures with potential applications in coordination chemistry. uc.pt

Specific Focus on 3-Butoxy-1,2-benzisothiazole: Nomenclature and Structural Considerations

Within this large family of compounds resides this compound. Its systematic IUPAC name is 3-butoxy-1,2-benzothiazole. nih.gov The structure consists of a 1,2-benzisothiazole core with a butoxy group (-O-(CH₂)₃-CH₃) attached at the 3-position of the isothiazole ring.

The key structural features and identifiers of this compound are summarized in the table below.

PropertyValue
CAS Number 40991-40-0 nih.gov
Molecular Formula C₁₁H₁₃NOS nih.gov
Molecular Weight 207.29 g/mol nih.gov
IUPAC Name 3-butoxy-1,2-benzothiazole nih.gov

The presence of the butoxy group imparts specific physicochemical properties to the molecule, influencing its solubility, lipophilicity, and potential biological interactions. The synthesis of this compound can be achieved through various chemical routes, often involving the alkylation of a 1,2-benzisothiazolin-3-one precursor. google.com For instance, the reaction of the sodium or lithium salt of 1,2-benzisothiazolin-3-one with a butylating agent can lead to the formation of this compound, often as a mixture with its N-alkylated isomer, N-butyl-1,2-benzisothiazolin-3-one. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NOS B1620091 3-Butoxy-1,2-benzisothiazole CAS No. 40991-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40991-40-0

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

3-butoxy-1,2-benzothiazole

InChI

InChI=1S/C11H13NOS/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12-11/h4-7H,2-3,8H2,1H3

InChI Key

AZHMYAOAMGOQQJ-UHFFFAOYSA-N

SMILES

CCCCOC1=NSC2=CC=CC=C21

Canonical SMILES

CCCCOC1=NSC2=CC=CC=C21

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Butoxy 1,2 Benzisothiazole Analogues

Rearrangement Reactions of Benzisothiazole Derivatives

The 1,2-benzisothiazole (B1215175) framework can undergo several notable rearrangement reactions, particularly when substituted at the 3-position with an alkoxy or allyloxy group. These transformations are often thermally induced and proceed through distinct mechanistic pathways.

The thermal rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide (MBID), a pseudosaccharin compound, into 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (MBIOD) serves as a key example of a Chapman-type rearrangement in this class of molecules. masterorganicchemistry.combyjus.com This rsc.orgscholaris.ca-isomerization process has been suggested to occur through an intermolecular mechanism, particularly in the molten phase. masterorganicchemistry.com Computational models and structural analysis of the reactant and product in both isolated and solid phases have been employed to investigate the reaction mechanism. masterorganicchemistry.combyjus.com

The investigation into the thermal rearrangement of MBID to MBIOD has provided insights into the intra- and intermolecular mechanisms. masterorganicchemistry.comnih.gov Energetic comparisons of these pathways, based on theoretical models, indicate a preference for the intermolecular transfer of the methyl group. masterorganicchemistry.com This preference helps to explain the observed [1,3']-isomerization in condensed phases. masterorganicchemistry.combyjus.com

Allylic ethers of benzisothiazole 1,1-dioxides are known to undergo thermally induced sigmatropic isomerizations. A notable example is the rearrangement of 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide (ABID). rsc.orgsemanticscholar.org This process involves the migration of the allylic group from the oxygen atom to the nitrogen atom of the benzisothiazole ring system. semanticscholar.org The primary product of this scholaris.cascholaris.ca-sigmatropic shift is 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD). scholaris.casemanticscholar.orgrsc.org

Studies have shown that this isomerization can also yield rsc.orgscholaris.ca-rearrangement products, with the product distribution being influenced by the polarity of the solvent. rsc.orgmdpi.com In non-polar solvents, the reaction proceeds slowly and favors the scholaris.cascholaris.ca-isomer, which is characteristic of a concerted sigmatropic shift. rsc.org Conversely, in polar media, the rearrangement is much faster and predominantly yields the rsc.orgscholaris.ca-isomer, suggesting the involvement of an ionic intermediate or transition state. rsc.org Further investigation has revealed that the initially formed scholaris.cascholaris.ca-product can subsequently react to form the rsc.orgscholaris.ca-isomer exclusively. scholaris.carsc.orgmdpi.com

The mechanism for the thermal isomerization of ABID to ABIOD has been proposed to be a concerted [3,3'] sigmatropic mechanism, based on kinetic data. rsc.orgsemanticscholar.org This transformation typically occurs in the molten state of ABID. semanticscholar.org

Kinetic and thermodynamic studies have provided quantitative insights into these rearrangement reactions. For the sigmatropic isomerization of 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide (ABID), the process is reported to have an activation energy of approximately 92 kJ mol⁻¹. semanticscholar.org

In the case of the Chapman-type rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide (MBID), the intermolecular transfer of the methyl group is energetically favored over the intramolecular route by about 3.2 kJ mol⁻¹. masterorganicchemistry.com The product of this rearrangement, 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (MBIOD), is significantly more stable than the starting material, with a predicted lower energy of approximately 60 kJ mol⁻¹. This energy difference, attributed to reduced steric hindrance in the MBIOD molecule, acts as a driving force for the thermal rearrangement. masterorganicchemistry.comnih.gov

The following table summarizes key kinetic and thermodynamic data for these rearrangement processes.

Table 1: Kinetic and Thermodynamic Data for Rearrangement Reactions of Benzisothiazole Derivatives
Reactant Rearrangement Type Product Parameter Value
3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide (ABID) Sigmatropic Isomerization 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD) Activation Energy (Ea) ~92 kJ mol⁻¹
3-(methoxy)-1,2-benzisothiazole 1,1-dioxide (MBID) Chapman-Type Rearrangement 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (MBIOD) Energy Preference (Inter- vs. Intramolecular) ~3.2 kJ mol⁻¹
3-(methoxy)-1,2-benzisothiazole 1,1-dioxide (MBID) Chapman-Type Rearrangement 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (MBIOD) Energy Difference (Product vs. Reactant) ~60 kJ mol⁻¹

Oxidation and Reduction Pathways of the Benzisothiazole Ring System

The benzisothiazole ring system can be susceptible to both oxidation and reduction, which can lead to ring-opening or modification of the heterocyclic core. While specific studies on 3-butoxy-1,2-benzisothiazole are limited, research on related benzothiazole (B30560) and benzisothiazole derivatives provides insight into potential pathways.

Oxidative processes can lead to the cleavage of the thiazole (B1198619) ring. For instance, the oxidation of benzothiazole derivatives with reagents like magnesium monoperoxyphthalate hexahydrate (MMPP) can result in an oxidative ring-opening to yield sulfonate esters. scholaris.ca A proposed mechanism for this transformation involves the opening of the thiazole ring followed by the oxidation of the resulting thiol. scholaris.ca The oxidation of 2-methylbenzothiazole (B86508) with hydroxyl radicals has been shown to occur via attack on the benzene (B151609) ring of the molecule. nih.gov

Reduction of the benzisothiazole core or related structures can also be achieved. For example, the C=N double bond in related 1,2,3-benzothiadiazine 1,1-dioxides can be reduced to form 3,4-dihydro derivatives. mdpi.com

Electrophilic and Nucleophilic Reactions at the Benzisothiazole Core

The benzisothiazole nucleus is subject to both electrophilic and nucleophilic attack, with the site of reaction depending on the nature of the reagent and the substitution pattern of the ring.

Electrophilic substitution reactions, such as halogenation and nitration, are expected to occur on the benzene portion of the bicyclic system. Studies on the related 2,1-benzisothiazole have shown that bromination leads to a mixture of 5- and 7-bromo-2,1-benzisothiazole, while nitration primarily yields the 5-nitro and, to a lesser extent, the 7-nitro and 4-nitro isomers. rsc.org This suggests that the benzene ring of 1,2-benzisothiazoles is the primary site for electrophilic attack.

The 3-position of the 1,2-benzisothiazole ring is particularly susceptible to nucleophilic attack, especially when a good leaving group is present. For example, 3-chloro-1,2-benzisothiazole (B19369) reacts with a variety of nucleophiles. While some nucleophiles, such as sodium cyanide and n-butyl-lithium, lead to products resulting from the fission of the thiazole ring, others can result in direct substitution. rsc.org A key example is the reaction with ethanolic sodium ethoxide, which affords 3-ethoxy-1,2-benzisothiazole without any ring-opened byproducts. rsc.org This demonstrates a direct nucleophilic substitution at the C-3 position.

The following table lists the compounds mentioned in this article.

Biological Activities and Mechanistic Pathways of Benzisothiazole Derivatives in Vitro and Non Human Systems

Antimicrobial Activity Investigations

The benzisothiazole scaffold is a core component of various molecules exhibiting potent antimicrobial properties. Investigations into different derivatives have elucidated their efficacy against a spectrum of bacterial and fungal strains.

Derivatives of 1,2-benzisothiazolin-3-one have demonstrated notable in vitro antimicrobial activity. Studies have shown that these compounds can be effective against Gram-positive bacteria, including Staphylococcus aureus, as well as various yeasts. For instance, N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one, along with their esters and amides, have exhibited significant antimicrobial action against Gram-positive bacteria. Some of these compounds have shown potencies 10 to 20 times higher than the parent 1,2-benzisothiazolin-3-one. Furthermore, yeasts and molds have also shown considerable susceptibility to certain ester and amide derivatives.

The antimicrobial efficacy of these derivatives is often linked to their lipophilicity. Quantitative Structure-Activity Relationship (QSAR) analyses have indicated a relationship between the lipophilicity of these compounds and their potency against bacteria such as Bacillus subtilis. Specifically, phenoxyacetic and phenoxybutyric acid derivatives have demonstrated higher potency than what their lipophilicity alone would predict. It is important to note that the corresponding 1,1-dioxide derivatives of these compounds were found to be inactive, highlighting the specificity of the 1,2-benzisothiazolin-3-one structure for antibacterial and antifungal activity.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent derivatives.

For N-substituted alkoxymethylbenzoisothiazolone derivatives , the nature of the substituent on the nitrogen atom plays a significant role in their antimicrobial potency. Modifications to this part of the molecule can impact factors such as lipophilicity and interaction with biological targets, which in turn affects the antimicrobial spectrum and efficacy.

In the case of N-(1,2-benzisothiazol-3-yl)amidines , research has shown that these compounds are effective against both bacteria and fungi. nih.gov A key finding from SAR studies is that the presence of unsaturated alkylic chains in the amidine moiety enhances antimicrobial activity. nih.gov For example, a propenyl derivative was identified as being particularly potent, with minimum inhibitory concentrations (MICs) of 25 µg/mL against Gram-positive bacteria and molds, and even lower MICs of 3-12 µg/mL against yeasts. nih.gov This suggests that the introduction of unsaturation is a critical factor for improving the antimicrobial properties of this subclass of benzisothiazole derivatives. nih.gov

Enzyme Inhibition Studies

Benzisothiazole and its analogues have been a focus of enzyme inhibition research, particularly concerning bacterial ureases.

While direct studies on the urease inhibitory activity of 3-Butoxy-1,2-benzisothiazole are limited, extensive research on its selenium analogues, the 1,2-benzisoselenazol-3(2H)-ones, provides valuable insights. These compounds have been identified as a new class of bacterial urease inhibitors. nih.gov

A series of N-phenyl-1,2-benzisoselenazol-3(2H)-ones with various substituents on the phenyl ring have been synthesized and evaluated for their inhibitory activity against Sporosarcina pasteurii urease. The parent compound, 2-phenyl-1,2-benzisoselenazol-3(2H)-one (ebselen), is a highly potent inhibitor. nih.govnih.gov The inhibitory activity of these analogues can be exceptional, with some derivatives exhibiting Ki values in the low picomolar range. nih.gov The nature and position of the substituent on the N-phenyl ring significantly influence the inhibitory potency. For instance, dihalogenated phenyl rings have been shown to lead to exceptional activity. nih.gov While specific data on butoxy-substituted analogues in this exact position is not detailed, the general findings suggest that modification of the N-aryl residue is a viable strategy for tuning the inhibitory potency. nih.govacs.org

The table below summarizes the inhibitory activity of selected N-phenyl-1,2-benzisoselenazol-3(2H)-one derivatives against Sporosarcina pasteurii urease, illustrating the effect of different substituents.

CompoundSubstituent on N-phenyl ringInhibitory Constant (Ki) against S. pasteurii urease (nM)
Ebselen (B1671040)None2.11
Analog 1ortho-F1.89
Analog 2ortho-OH1.54
Analog 3meta-F0.974
Analog 4meta-OMe1.32

Data sourced from studies on ebselen and its analogues, illustrating the impact of substitutions on inhibitory activity. acs.org

The mechanism of urease inhibition by 1,2-benzisoselenazol-3(2H)-one derivatives is believed to involve interaction with a conserved cysteine residue located at the entrance of the enzyme's active site. nih.gov This interaction is critical for the catalytic function of the urease. nih.gov

The proposed mechanism involves the formation of a covalent S-Se adduct between the thiol group of the catalytic cysteine residue and the selenium atom of the inhibitor. nih.govresearchgate.net This covalent modification of the enzyme leads to its inactivation. nih.gov Molecular modeling studies have suggested that this covalent bond formation is facilitated by favorable interactions, including hydrogen bonding and π-π stacking between the inhibitor and amino acid residues in the active site. researchgate.net The crystal structure of S. pasteurii urease inhibited by one of the most active analogues confirmed the selenation of the Cys322 thiolate, resulting in an unprecedented Cys322-S–Se–Se chemical moiety. nih.gov This detailed mechanistic understanding provides a basis for the rational design of new and more potent urease inhibitors based on the benzisothiazole and benzisoselenazole scaffolds. nih.gov

β-Lactamase Inhibition by 1,2-Benzisothiazol-3(2H)-one Derivatives (e.g., NDM-1 enzyme)

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) that produce New Delhi metallo-β-lactamase (NDM-1) presents a formidable challenge to public health. nih.gov The NDM-1 enzyme possesses a broad and shallow drug-binding pocket, allowing it to hydrolyze a wide spectrum of β-lactam antibiotics. mdpi.com In response, researchers have investigated 1,2-benzisothiazol-3(2H)-one derivatives as potential inhibitors of this enzyme. nih.govmdpi.com

By employing a strategy of bioisosteric replacement of the selenium atom in the known inhibitor ebselen, a library of 2-substituted 1,2-benzisothiazol-3(2H)-one derivatives has been synthesized and evaluated. nih.gov These compounds have been tested for their ability to work synergistically with meropenem, a carbapenem (B1253116) antibiotic, against E. coli strains expressing the NDM-1 enzyme. nih.gov The most effective of these derivatives demonstrated potent synergistic activity when tested against clinical isolates of NDM-1 positive CRE, achieving a Fractional Inhibitory Concentration Index (FICI) as low as 0.09. nih.gov The FICI is a measure of the synergistic effect of two antimicrobial agents.

Molecular docking studies suggest that these inhibitors chelate with the zinc ions in the active site of the NDM-1 enzyme and interact with key amino acid residues, such as Lys224 and Asn233, through hydrogen bonds. mdpi.com While there are currently no clinically approved NDM-1 inhibitors, these 1,2-benzisothiazol-3(2H)-one derivatives represent a promising class of compounds for restoring the efficacy of existing antibiotics against resistant bacteria. nih.govexcli.de

Table 1: Synergistic Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives against NDM-1 Expressing Bacteria

Compound Type Target Enzyme Observed Effect Key Findings
2-substituted 1,2-benzisothiazol-3(2H)-one derivatives New Delhi metallo-β-lactamase (NDM-1) Potent synergistic activity with meropenem The most promising compound showed a Fractional Inhibitory Concentration Index (FICI) as low as 0.09 against clinical CRE isolates. nih.gov

Plant Biological Effects and Phytotoxicology

In Vitro Phytotoxic Activities (e.g., inhibition of protoporphyrinogen-IX oxidase, growth inhibition of microalgae)

While some benzisothiazole derivatives are beneficial for plant protection, others exhibit phytotoxic effects. Protoporphyrinogen-IX oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme, making it a prime target for herbicides. nih.govnih.gov Certain benzoxazinone (B8607429) derivatives, developed through active substructure splicing, have been identified as potent PPO inhibitors. nih.gov Molecular docking studies indicate that these compounds bind to the same active site in the PPO enzyme as commercial herbicides like flumioxazin, interacting with key residues such as Arg-98 and Phe-392. nih.gov

Furthermore, 1,2-benzisothiazol-3(2H)-one (BIT) has demonstrated significant growth inhibition against various microalgae species. nih.gov Studies have shown that BIT can severely inhibit the growth of Scenedesmus sp. LX1, Chlorella sp. HQ, and Chlamydomonas reinhardtii. The primary mechanism of this inhibition is damage to the microalgal photosynthetic systems. nih.gov The toxicity is concentration-dependent, with measured 72-hour half-maximal effective concentrations (EC50) varying between the species. nih.govresearchgate.net

Table 2: In Vitro Phytotoxic Activity of Benzisothiazole Derivatives

Compound Organism Target/Effect EC50 / Ki Value
1,2-Benzisothiazol-3(2H)-one (BIT) Scenedesmus sp. LX1 Growth Inhibition 1.70 mg/L (72h-EC50) nih.govresearchgate.net
1,2-Benzisothiazol-3(2H)-one (BIT) Chlorella sp. HQ Growth Inhibition 0.41 mg/L (72h-EC50) nih.govresearchgate.net
1,2-Benzisothiazol-3(2H)-one (BIT) Chlamydomonas reinhardtii Growth Inhibition 1.16 mg/L (72h-EC50) nih.govresearchgate.net

Receptor Interaction Profiling (In Vitro Assays)

In Vitro Receptor Potency of Flavone (B191248) Derivatives Containing Benzisothiazole-Related Butoxy Linkers (e.g., D2, 5-HT1A, 5-HT2A, D3 receptors)

In the realm of medicinal chemistry, benzisothiazole moieties have been incorporated into more complex molecules to target specific receptors in the central nervous system. A series of novel flavone derivatives featuring a butoxy linker attached to a benzisothiazole-piperazine or similar heterocyclic moiety has been designed and synthesized as potential multi-receptor atypical antipsychotics. nih.gov

These compounds have been evaluated for their binding affinities at dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors, which are key targets in the treatment of schizophrenia. nih.gov In vitro assays revealed that certain derivatives exhibit high potency for these receptors. For instance, compound 6j [7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl) iperidin-1-yl) butoxy)-2,2-dimethylchroman-4-one], which contains a related benzisoxazole moiety, displayed excellent potency with Ki values of 8.1 nM for D2, 9.7 nM for 5-HT1A, and 3.2 nM for 5-HT2A receptors. nih.gov This particular compound functions as an antagonist at these receptors. nih.gov The replacement of a simple phenylpiperazine with a benzisothiazole-piperazine significantly increased the affinity for all three receptors. nih.gov

Table 3: In Vitro Receptor Potency of a Representative Flavone Derivative (Compound 6j)

Receptor Ki (nM) Functional Activity
D2 8.1 Antagonist (IC50 = 8.9 nM) nih.gov
5-HT1A 9.7 Antagonist (IC50 = 201.4 nM) nih.gov
5-HT2A 3.2 Antagonist (IC50 = 195.5 nM) nih.gov

Polypharmacological Design Strategies for Multi-Target Ligands

The development of the aforementioned flavone derivatives exemplifies a polypharmacological design strategy. This approach aims to create single chemical entities that can modulate multiple biological targets simultaneously to achieve a superior therapeutic effect and an improved side-effect profile, particularly for complex multifactorial diseases like schizophrenia. nih.gov

The design of these multi-target ligands involves molecular hybridization, where distinct pharmacophores are combined. In this case, a flavone-like fragment is joined with a heterocyclic arylpiperazine moiety (such as one containing benzisothiazole) via a flexible linker, typically an alkyl chain like a butoxy group. nih.gov The flavone portion, the heterocyclic group, and the linker length are all optimized to achieve a balanced affinity profile across the desired receptors (e.g., D2, 5-HT1A, and 5-HT2A). nih.gov The goal is to create a "multi-receptor profile" that precisely modulates several specific targets, leading to more effective and safer therapeutic agents. nih.gov

Emerging Applications and Potential Research Avenues

Role as Preservatives and Biocides in Industrial and Agricultural Materials (general context)

The benzisothiazole core, particularly 1,2-benzisothiazolin-3-one (BIT), is widely recognized for its potent antimicrobial properties. nih.gov It functions as a broad-spectrum biocide, effectively controlling the growth of bacteria, fungi, and yeasts in various water-based industrial products. atamankimya.comatamankimya.com This has led to its extensive use as a preservative in numerous applications.

Industrial Applications:

Paints and Coatings: BIT is a common in-can preservative in emulsion paints, varnishes, and coatings, preventing microbial spoilage. atamankimya.comatamankimya.comindustrialchemicals.gov.au

Adhesives and Sealants: It is incorporated into adhesives, caulks, and sealants to maintain their integrity and prevent degradation. atamankimya.comindustrialchemicals.gov.au

Building Materials: BIT is used to prevent microbial growth in concrete additives, masonry, plasters, and fillers. atamankimya.comindustrialchemicals.gov.au

Leather and Textiles: The compound sees use in leather processing solutions and for the preservation of fresh animal hides and skins. atamankimya.comatamankimya.com

Other Formulations: Its application extends to printing inks, household cleaning products, metalworking fluids, and in the oil and gas industry in drilling muds. nih.govatamankimya.comatamankimya.com

Agricultural Applications: In agriculture, benzisothiazolinone derivatives are utilized in pesticide formulations to protect the active ingredients from microbial degradation, ensuring the stability and efficacy of the product. atamankimya.com A patent also highlights the development of 3-amino-1,2-benzisothiazole compounds specifically for combating animal pests, indicating the scaffold's versatility in crop protection. google.com

The established biocidal activity of the 1,2-benzisothiazole (B1215175) nucleus suggests that 3-Butoxy-1,2-benzisothiazole could also exhibit preservative properties. Research into its efficacy spectrum, stability in different formulations, and optimal concentration would be a logical step to explore its potential as a novel biocide for industrial and agricultural materials.

Application Area Function of Benzisothiazole (BIT) Reference
Paints, Coatings, VarnishesIn-can preservative atamankimya.comatamankimya.comindustrialchemicals.gov.au
Adhesives, Sealants, FillersPrevents microbial degradation atamankimya.comindustrialchemicals.gov.au
Leather & Textile ProcessingPreservation of solutions and hides atamankimya.comatamankimya.com
Agricultural FormulationsPesticide preservative, pest control atamankimya.comgoogle.com
Industrial FluidsBiocide in metalworking fluids, oil drilling muds nih.govatamankimya.com

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for visualizing and understanding complex biological processes. Fluorescent probes, in particular, allow for real-time imaging within living cells. The heterocyclic structure of benzisothiazole and its derivatives makes them attractive candidates for the design of such probes.

While research on this compound as a chemical probe is nascent, studies on related structures are promising. For instance, derivatives of 2,1,3-benzothiadiazole, an isomer of benzisothiazole, have been successfully designed as fluorescent probes for selective live cell imaging. nih.gov These probes demonstrated superior performance compared to commercially available dyes like DAPI for imaging human stem cells. nih.gov The development of new molecular tools and probes is a significant area within organic chemistry that aids biological research. beilstein-journals.org

Future research could focus on synthesizing fluorescent analogues of this compound. By incorporating fluorophores or designing the molecule to exhibit environmentally sensitive fluorescence, it may be possible to develop novel probes for specific cellular components or processes. Investigating the photophysical properties of such derivatives would be the first step in evaluating their potential for biological imaging applications.

Exploration of Novel Benzisothiazole Scaffolds for Diverse Bioactive Molecules

The 1,2-benzisothiazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the synthesis of numerous derivatives with diverse therapeutic potential.

Key Research Findings:

Antipsychotic Agents: A significant body of work has focused on 1-(1,2-benzisothiazol-3-yl)piperazine derivatives. nih.gov One such compound was found to have a potent and selective profile in central nervous system tests and was advanced to clinical evaluation for treating schizophrenia. nih.gov

Enzyme Inhibitors: A novel series of 1,2-benzisothiazol-3-one derivatives were synthesized and evaluated as inhibitors of caspase-3, an enzyme deeply involved in apoptosis (programmed cell death). nih.gov Several compounds showed potent inhibitory activity in the low nanomolar range, highlighting their potential in therapies where modulating apoptosis is beneficial. nih.gov

Antifungal and Antimicrobial Agents: Beyond its use as an industrial biocide, the benzisothiazole scaffold has been explored for its antifungal activity and as a modulator of macrophage migration inhibitory factor. thegoodscentscompany.com

The butoxy group at the 3-position of this compound offers a unique lipophilic characteristic that can be exploited in drug design. This modification can influence the compound's ability to cross cell membranes and its binding affinity to biological targets. Future research should involve synthesizing libraries of molecules based on the this compound scaffold and screening them against various enzymes, receptors, and cell lines to uncover new bioactive leads for drug discovery.

Bioactive Application Benzisothiazole Derivative Studied Key Finding Reference
Antipsychotic1-(1,2-benzisothiazol-3-yl)piperazine derivativesPotent and selective CNS activity; advanced to clinical trials. nih.gov
Apoptosis Inhibition1,2-benzisothiazol-3-one derivativesPotent caspase-3 inhibitors with IC50 values in the low nanomolar range. nih.gov
Pest Control3-amino-1,2-benzisothiazole derivativesPatented for use in combating animal pests in agriculture. google.com

Green Chemistry Approaches to Benzisothiazole Synthesis

The increasing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for synthesizing heterocyclic compounds like benzisothiazoles. mdpi.comnih.gov Traditional methods often involve harsh reaction conditions, hazardous reagents, and multiple steps. Modern research focuses on creating more environmentally benign and efficient synthetic routes.

For the related benzothiazole (B30560) class, green synthesis strategies include:

Catalytic Reactions: Using recyclable catalysts, such as polystyrene-grafted iodine acetate, to promote the condensation of 2-aminothiophenols and aldehydes. mdpi.comresearchgate.net

Environmentally Friendly Solvents: Conducting reactions in less hazardous solvents or even under solvent-free conditions.

One-Pot Syntheses: Developing procedures where multiple reaction steps are carried out in a single vessel, which reduces waste and improves efficiency. mdpi.com

Novel Reagents: Utilizing reagents like Dess-Martin periodinane for rapid and efficient cyclization of substrates at room temperature. mdpi.com

While specific green synthesis routes for this compound are not yet widely published, the principles can be applied. For example, a known synthesis of 3-substituted 1,2-benzisothiazoles involves the reaction of o-mercaptoacylphenones. organic-chemistry.org Future research could adapt this or other synthetic pathways, such as those starting from saccharin, by incorporating green chemistry principles. rsc.org This might involve using biocatalysts, microwave-assisted synthesis, or developing a one-pot reaction from readily available, non-toxic starting materials to produce this compound in a more sustainable manner.

Conclusion and Future Perspectives

Summary of Key Academic Contributions and Identified Research Gaps

The academic landscape of 1,2-benzisothiazole (B1215175) chemistry is rich with synthetic methodologies, reaction mechanism studies, and biological evaluations of various derivatives. Research has predominantly focused on compounds with a carbonyl group at the 3-position (benzisothiazolones) or those substituted with amino or aryl groups. These efforts have led to the discovery of compounds with potent antimicrobial, anti-inflammatory, and anticancer properties.

However, a significant and conspicuous research gap exists in the scientific literature concerning 3-alkoxy substituted 1,2-benzisothiazoles. Specifically, a thorough search of existing chemical databases and academic journals reveals a near-complete absence of studies on 3-Butoxy-1,2-benzisothiazole . There is no available data on its synthesis, physical and chemical properties, biological activity, or potential applications. This lack of information presents a unique opportunity for original research to fill a fundamental void in the understanding of this subclass of heterocyclic compounds. The primary research gap is, therefore, the compound's very existence in the experimental literature and its subsequent characterization.

Directions for Advanced Synthetic Methodologies and Chemical Transformations

The most promising and direct route to synthesize this compound appears to be through the nucleophilic substitution of a suitable precursor. Research has shown that 3-Chloro-1,2-benzisothiazole (B19369) reacts with ethanolic sodium ethoxide to yield 3-Ethoxy-1,2-benzisothiazole , with the reaction successfully avoiding the ring-fission products that occur with many other nucleophiles. rsc.org

By direct analogy, a future synthetic methodology would involve the reaction of 3-Chloro-1,2-benzisothiazole with sodium butoxide in an appropriate solvent system, such as butanol or an inert aprotic solvent.

Proposed Synthetic Scheme: Reaction of 3-Chloro-1,2-benzisothiazole with Sodium Butoxide (Note: This is a proposed reaction based on analogy and has not been experimentally verified in the literature.)

Directions for advanced research in this area should focus on:

Optimization of Reaction Conditions: A systematic study of solvents, temperature, reaction time, and the nature of the base (e.g., sodium butoxide vs. potassium butoxide) to maximize the yield and purity of the desired product.

Exploration of Catalysis: Investigating the potential for metal- or organo-catalysis to facilitate the nucleophilic substitution under milder conditions.

Alternative Precursors: Exploring other potential leaving groups at the 3-position besides chlorine (e.g., bromine, tosylate) to see if they offer advantages in terms of reactivity or accessibility.

Chemical Transformations: Once synthesized, this compound itself can be used as a substrate for further chemical transformations. Future work could explore reactions involving the butoxy group, the sulfur-nitrogen bond, or electrophilic substitution on the benzene (B151609) ring to create a library of novel derivatives.

Prospects for In-Depth Mechanistic Studies in Biological Systems

Given the complete lack of biological data for this compound, the prospects for mechanistic studies are entirely dependent on the outcomes of initial biological screening. The broader class of benzisothiazoles has demonstrated a wide array of biological activities, providing a logical starting point for investigation.

Future research should proceed in a stepwise manner:

Broad-Spectrum Biological Screening: The synthesized compound should be tested against a diverse panel of biological targets, including various strains of bacteria and fungi, different cancer cell lines, and key enzymes involved in inflammation (e.g., cyclooxygenases).

Hit Identification and Validation: If promising activity ("a hit") is identified in any of these screens, the next step would be to confirm this activity through secondary assays and determine key metrics such as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).

In-Depth Mechanistic Elucidation: For validated hits, in-depth studies can be initiated to uncover the mechanism of action. For example, if the compound shows antibacterial activity, studies could investigate its effect on cell wall synthesis, protein synthesis, or DNA replication. If it exhibits anticancer properties, research could focus on its ability to induce apoptosis, inhibit specific kinases, or interfere with cell cycle progression. These studies would employ techniques such as molecular docking, enzyme kinetics, and cellular assays to pinpoint the molecular target.

Potential for Rational Design and Discovery of Novel Benzisothiazole-Based Compounds

The this compound scaffold, once established, could serve as a novel template for the rational design of new therapeutic agents. The butoxy group provides a flexible handle for chemical modification that is distinct from the well-studied groups at this position.

Future potential in this area includes:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how changes in the chemical structure affect biological activity. This would involve synthesizing a library of analogues with variations at key positions.

Modification SiteExamples of Potential ModificationsRationale
Alkoxy Chain (Position 3) Varying chain length (methoxy, ethoxy, propoxy, etc.), introducing branching (isobutoxy, sec-butoxy), adding unsaturation or terminal functional groups.To probe the size and nature of the binding pocket of a potential biological target and optimize hydrophobic and electronic interactions.
Benzene Ring Introduction of electron-donating or electron-withdrawing groups (e.g., -F, -Cl, -NO₂, -CH₃, -OCH₃) at various positions (4, 5, 6, or 7).To modulate the electronic properties of the benzisothiazole ring system, which can influence binding affinity, metabolic stability, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement: Designing compounds where the benzisothiazole core is kept, but the butoxy group is replaced by other functional groups (bioisosteres) that mimic its size and electronic properties, such as thioethers or alkylamines.

Computational Modeling: Utilizing in silico methods to predict the binding of designed analogues to known biological targets of other benzisothiazole drugs, thereby prioritizing the synthesis of the most promising candidates.

This systematic approach could lead to the discovery of new lead compounds with improved potency, selectivity, and drug-like properties, expanding the therapeutic potential of the benzisothiazole chemical class.

Q & A

Q. Which advanced techniques elucidate photodegradation mechanisms?

  • Answer : Transient absorption spectroscopy identifies short-lived intermediates (e.g., triplet excited states). LC-QTOF-MS maps degradation pathways, while EPR spin trapping detects radical species (e.g., SO2•−). Compare with computational results (TD-DFT) .

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